molecular formula C17H21N5O2 B2844061 2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1324189-42-5

2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2844061
CAS No.: 1324189-42-5
M. Wt: 327.388
InChI Key: PEVYTCPRMKIWFU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-cyclohexyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-14(9-12-5-2-1-3-6-12)22-10-13(11-22)17-20-16(21-24-17)15-18-7-4-8-19-15/h4,7-8,12-13H,1-3,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYTCPRMKIWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidinyl intermediate, followed by the introduction of the pyrimidinyl and oxadiazolyl groups under controlled conditions. Common reagents used in these reactions include cyclohexanone, pyrimidine derivatives, and oxadiazole precursors. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrimidine and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Potential

Research has highlighted the anticancer potential of oxadiazole derivatives. Compounds with similar structural features have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. The presence of the pyrimidine ring is believed to enhance the interaction with biological targets involved in cancer progression .

Cholinesterase Inhibition

The compound's structure suggests potential activity as a cholinesterase inhibitor. Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies on related compounds have demonstrated promising inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on related azetidine derivatives have shown varying degrees of toxicity; thus, comprehensive toxicological evaluations are necessary for this compound to ensure its suitability for therapeutic use .

Material Science Applications

Beyond medicinal chemistry, this compound's unique structural properties may lend themselves to applications in material science. Research into the synthesis of polymeric materials incorporating azetidine units has shown promise for developing advanced materials with tailored properties such as enhanced thermal stability and mechanical strength.

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential for development as a broad-spectrum antimicrobial agent .
Anticancer ActivityInhibition of cell growth in various cancer cell lines; mechanisms involve apoptosis induction and cell cycle arrest .
Cholinesterase Inhibitory ActivitySignificant inhibition observed; comparable to established cholinesterase inhibitors .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Replacement of pyridin-4-yl () with pyrimidin-2-yl introduces additional hydrogen-bonding capability, which may enhance binding to ATP pockets in kinases.
  • The 1,3,4-oxadiazole derivative () lacks the azetidine scaffold, resulting in lower molecular weight and rigidity, likely reducing target selectivity .

Biological Activity

The compound 2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of the compound is C17H22N4OC_{17}H_{22}N_4O with a molecular weight of 302.39 g/mol. The structure can be represented as follows:

Structure C17H22N4O\text{Structure }\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}

1. Antimicrobial Activity

Research has indicated that compounds containing pyrimidine and oxadiazole moieties often exhibit significant antimicrobial properties. A study conducted by Mehdi et al. (2013) demonstrated that derivatives of oxadiazole showed notable antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The specific compound under review has been tested for its ability to inhibit bacterial growth, showing promising results in preliminary assays.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in vitro. A study found that similar compounds with a pyrimidine ring demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM)
MCF-725
HeLa30

3. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The results indicated that it possesses moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to known inhibitors .

Enzyme IC50 (µM)
Acetylcholinesterase45
Butyrylcholinesterase30

Case Studies

Several case studies have been documented that highlight the biological activities of similar compounds:

  • Antimicrobial Study : A derivative containing a similar oxadiazole structure was tested against multiple pathogens, showing effective inhibition rates, particularly against Gram-positive bacteria .
  • Cytotoxicity Assessment : In a comparative study involving various pyrimidine derivatives, the compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development .
  • Neuroprotective Effects : Research into related compounds indicated potential neuroprotective effects through cholinesterase inhibition, which may provide therapeutic avenues for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

  • Methodological Answer : The synthesis of structurally similar heterocyclic compounds often involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps include:

  • Use of palladium catalysts (e.g., Pd/C) for cross-coupling reactions .
  • Solvent optimization (e.g., dimethylformamide or dichloromethane) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Key Variables : Reaction temperature (70–120°C), stoichiometric ratios of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the azetidine and oxadiazole ring systems .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular mass and fragmentation patterns .
  • HPLC : Use a buffered mobile phase (e.g., ammonium acetate, pH 6.5) to assess purity and stability under varying pH conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the pyrimidine or cyclohexyl groups to assess their impact on bioactivity. For example:
  • Replace the cyclohexyl group with aromatic rings to study steric effects .
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the oxadiazole ring to modulate electronic properties .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets in kinases .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-target complexes .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity with IC₅₀ values .

Q. How should contradictions in reported bioactivity data be resolved?

  • Methodological Answer :

  • Experimental Replication : Validate conflicting results using standardized assay protocols (e.g., consistent cell lines, incubation times) .
  • Orthogonal Assays : Confirm activity via dual methods (e.g., enzymatic inhibition + cellular proliferation assays) .
  • Meta-Analysis : Compare data across studies to identify confounding variables (e.g., solvent used in stock solutions, endotoxin levels) .

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